molecular formula C5H7BrN4O B12964216 5-Bromo-1-methyl-1H-pyrazole-4-carbohydrazide

5-Bromo-1-methyl-1H-pyrazole-4-carbohydrazide

Cat. No.: B12964216
M. Wt: 219.04 g/mol
InChI Key: GZNIVEJXWDHHLP-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-pyrazole-4-carbohydrazide: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and a carbohydrazide group at the 4th position of the pyrazole ring. The molecular formula of this compound is C5H7BrN4O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1H-pyrazole-4-carbohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-pyrazole-4-carbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

    Condensation Reactions: Aldehydes or ketones in the presence of an acid or base catalyst.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Condensation Products: Hydrazones or hydrazides.

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Reduction Products: Reduced derivatives of the carbohydrazide group.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H-pyrazole-4-carbohydrazide depends on its specific application. In biological systems, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The carbohydrazide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-methyl-1H-pyrazole-4-carbohydrazide is unique due to the presence of both the bromine atom and the carbohydrazide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C5H7BrN4O

Molecular Weight

219.04 g/mol

IUPAC Name

5-bromo-1-methylpyrazole-4-carbohydrazide

InChI

InChI=1S/C5H7BrN4O/c1-10-4(6)3(2-8-10)5(11)9-7/h2H,7H2,1H3,(H,9,11)

InChI Key

GZNIVEJXWDHHLP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)NN)Br

Origin of Product

United States

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